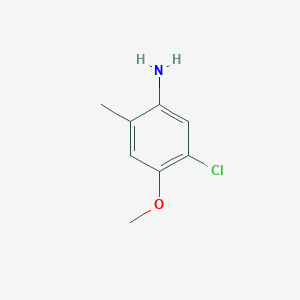

5-Chloro-4-methoxy-2-methylaniline

描述

Contextualization of the Compound within Aromatic Amine Research

Aromatic amines, or anilines, are fundamental building blocks in organic chemistry. numberanalytics.com Their amino group can be readily transformed into a variety of other functionalities, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and polymers. wikipedia.orgresearchgate.net The presence of substituents on the aniline (B41778) ring, such as the chloro, methoxy (B1213986), and methyl groups found in 5-Chloro-4-methoxy-2-methylaniline, significantly modulates the compound's electronic properties, reactivity, and ultimately its potential applications. youtube.comdrughunter.comontosight.ai For instance, chloro and methoxy groups are known to play significant roles in the biological activity of drug molecules. youtube.comdrughunter.com

The specific substitution pattern of this compound—a chlorine atom, a methoxy group, and a methyl group—positions it as a polysubstituted aniline with a unique electronic and steric profile. This distinct arrangement suggests that it could serve as a valuable precursor for novel compounds with specific, targeted properties.

Overview of Scholarly Attention and Research Trends

While the broader class of aromatic amines has been the subject of extensive research, specific scholarly attention on this compound appears to be limited. A review of current scientific literature does not reveal extensive studies dedicated solely to this compound. However, research into related substituted anilines is a thriving area. For example, significant research has been conducted on isomers and structurally similar compounds like 5-Chloro-2-methylaniline and 4-Methoxy-2-methylaniline, primarily focusing on their use in dye synthesis and as building blocks for biologically active molecules. chemicalbook.comsigmaaldrich.comtcichemicals.com The growing interest in the synthesis of complex, polysubstituted aromatic systems for applications in medicinal chemistry and materials science suggests a promising future for the investigation of unique building blocks like this compound. researchgate.netacs.org

Rationale for In-depth Investigation of its Chemical Behavior and Utility

The rationale for a more profound investigation into this compound stems from several key factors. The combination of an electron-withdrawing chloro group and an electron-donating methoxy group on the same aniline ring creates a unique electronic environment that can influence the regioselectivity of further chemical transformations. ontosight.ai This makes it an interesting substrate for exploring a variety of chemical reactions.

Furthermore, substituted anilines are known precursors to a wide range of bioactive compounds, including anticancer agents. nih.gov The specific substituents on this compound could impart desirable pharmacokinetic or pharmacodynamic properties to novel therapeutic agents. youtube.comdrughunter.com Its potential as a building block for creating libraries of diverse compounds for drug discovery is a significant driver for further research. acs.orgumich.edu A thorough study of its synthesis, reactivity, and potential applications could unlock new avenues in synthetic and medicinal chemistry.

Chemical and Physical Properties

Below is a table summarizing the known and predicted properties of this compound and related compounds.

| Property | This compound | 5-Chloro-2-methylaniline | 4-Methoxy-2-methylaniline |

| CAS Number | 62492-46-0 biosynth.com | 95-79-4 sigmaaldrich.com | 102-50-1 sigmaaldrich.com |

| Molecular Formula | C₈H₁₀ClNO biosynth.com | C₇H₈ClN sigmaaldrich.com | C₈H₁₁NO sigmaaldrich.com |

| Molecular Weight | 171.63 g/mol biosynth.com | 141.60 g/mol sigmaaldrich.com | 137.18 g/mol sigmaaldrich.com |

| Appearance | - | Solid sigmaaldrich.com | Liquid sigmaaldrich.com |

| Boiling Point | No data | 237 °C / 1013 hPa sigmaaldrich.com | 248-249 °C (lit.) sigmaaldrich.com |

| Melting Point | No data | 22 °C sigmaaldrich.com | 13-14 °C (lit.) sigmaaldrich.com |

| Density | No data | 1.17 g/cm³ at 20 °C sigmaaldrich.com | 1.065 g/mL at 25 °C (lit.) sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

5-chloro-4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEWGFONNOYUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489547 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-46-0 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Leading to 5 Chloro 4 Methoxy 2 Methylaniline and Its Derivatives

Advanced Precursor Synthesis Routes

The creation of the substituted aniline (B41778) core relies heavily on the reduction of a corresponding nitroaromatic compound. This transformation is a fundamental step in the synthesis of a vast number of aromatic amines. nih.gov

The conversion of an aromatic nitro group (-NO₂) to a primary amine group (-NH₂) is a well-established and crucial reaction in organic synthesis. masterorganicchemistry.com A variety of methods are available for this reduction, broadly categorized into catalytic hydrogenation, metal-mediated reductions, and sulfide-based systems. wikipedia.orgcommonorganicchemistry.com The choice of method often depends on the presence of other functional groups within the molecule that must remain unaffected. researchgate.net

Catalytic hydrogenation is a widely used and often preferred method for the reduction of nitroarenes due to its efficiency and the clean nature of the reaction, which typically produces water as the only byproduct. mt.com This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out in a solvent under elevated pressure and temperature. researchgate.net While generally effective, catalytic hydrogenation can sometimes lead to the reduction of other sensitive functional groups or dehalogenation, particularly with palladium catalysts. commonorganicchemistry.com For halogenated nitroaromatics, careful selection of the catalyst and reaction conditions is crucial to selectively reduce the nitro group while preserving the carbon-halogen bond. researchgate.net Additives, such as vanadium compounds, have been shown to prevent the accumulation of undesirable hydroxylamine intermediates and improve product purity. google.com

| Catalyst | Typical Conditions | Advantages | Considerations |

| Palladium-on-Carbon (Pd/C) | H₂ gas, Methanol/Ethanol, Room Temp to 80°C | High activity, common | Can cause dehalogenation commonorganicchemistry.com |

| Raney Nickel | H₂ gas, Ethanol, Elevated Temp/Pressure | Lower cost, less prone to dehalogenation | Often requires higher pressure/temperature |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, Acetic Acid/Ethanol, Room Temp | Highly effective, versatile | Higher cost |

The reduction of nitroaromatics can also be achieved using dissolving metals in acidic media, a classic method in organic chemistry. masterorganicchemistry.com This approach offers good chemoselectivity, often leaving other reducible functional groups intact.

Commonly used systems include iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild and effective reagent for this purpose, capable of selectively reducing a nitro group in the presence of other sensitive functionalities. masterorganicchemistry.com These methods are particularly useful when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

| Metal Reagent | Acidic Medium | Key Features |

| Iron (Fe) | Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Inexpensive, widely used industrially |

| Tin (Sn) | Hydrochloric Acid (HCl) | Historically significant, effective |

| Zinc (Zn) | Hydrochloric Acid (HCl) or Acetic Acid (AcOH) | Mild reducing agent |

| Tin(II) Chloride (SnCl₂) | Ethanol/HCl | Mild conditions, good selectivity masterorganicchemistry.com |

The Zinin reduction, which utilizes sulfide reagents, is a valuable method for the reduction of nitroarenes, especially for poly-nitro compounds where selective reduction of one group is desired. stackexchange.com Reagents such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), ammonium sulfide ((NH₄)₂S), or sodium polysulfide (Na₂Sₓ) are employed, often in aqueous or alcoholic solutions. stackexchange.comcommonorganicchemistry.com

This method is particularly relevant for the synthesis of chloro-substituted anilines. For instance, a patented method for producing 5-chloro-2-methyl aniline involves the reduction of 4-chloro-2-nitrotoluene using a polysulfide in the presence of an ammonium salt. google.com The reaction is heated, and the resulting aniline is isolated by distillation. This approach is noted for its high yield and low production cost. google.com The reactivity of the polysulfide solution can be optimized by adjusting the amount of sulfur added to a sodium sulfide solution, with higher sulfur content potentially leading to greater efficiency. stackexchange.comresearchgate.net

The synthesis of the required precursor, 5-chloro-4-methoxy-2-nitrotoluene, involves the regioselective introduction of chloro, methoxy (B1213986), and nitro groups onto a toluene scaffold. This is governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents are paramount.

A plausible synthetic route might start with m-nitrotoluene. Chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst can produce 2-chloro-5-nitrotoluene with high selectivity. google.com The directing effects of the methyl group (ortho-, para-directing) and the nitro group (meta-directing) guide the incoming electrophile. Subsequent steps would involve introducing the methoxy group, likely through nucleophilic aromatic substitution or a multi-step sequence involving nitration, reduction, diazotization, and substitution. The precise order of these reactions is critical to achieve the desired substitution pattern. Selective halogenation can also be achieved using N-halosuccinimides, with arylamine catalysts potentially enhancing reactivity and selectivity. nih.gov

Reduction of Nitroaromatic Precursors to Aniline Moieties

Functional Group Interconversions and Derivatization Strategies

Once 5-Chloro-4-methoxy-2-methylaniline is synthesized, its primary amine functional group serves as a versatile handle for further chemical modifications. solubilityofthings.com Anilines are important building blocks in the synthesis of a wide range of more complex molecules, including pharmaceuticals and dyes. beilstein-journals.org

The amino group can readily undergo N-alkylation with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes. nih.govresearchgate.net This allows for the synthesis of secondary and tertiary amines. Acylation of the amine with acyl chlorides or anhydrides yields amides, a common transformation used to protect the amino group or to build more complex structures. masterorganicchemistry.com

Furthermore, the aniline can be converted into a diazonium salt via reaction with nitrous acid. This intermediate is highly versatile and can be substituted with a wide variety of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer-type reactions, enabling extensive derivatization of the aromatic ring.

Nucleophilic Substitution Reactions Involving the Chloro Group

Nucleophilic aromatic substitution (SNAr) is a critical reaction for the functionalization of aryl halides. The mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group libretexts.org. The viability of this pathway is highly dependent on the electronic nature of the substituents on the aromatic ring. Specifically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer complex and thus facilitating the reaction libretexts.org.

In the case of this compound, the aromatic ring is substituted with three electron-donating groups: an amino (-NH₂), a methoxy (-OCH₃), and a methyl (-CH₃) group. These groups increase the electron density of the aromatic ring, which is unfavorable for an attack by an electron-rich nucleophile. The strong electron-donating nature of the amino and methoxy groups, in particular, destabilizes the potential negatively charged intermediate that would form during an SNAr reaction. Consequently, the chloro group in this compound is generally unreactive towards traditional nucleophilic aromatic substitution reactions under standard conditions. Overcoming this inertness would necessitate harsh reaction conditions or alternative reaction pathways, such as those catalyzed by transition metals.

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Control

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of aromatic compounds. The regiochemical outcome is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. For this compound, the directing effects are as follows:

Amino (-NH₂) group: Strongly activating and ortho-, para-directing.

Methoxy (-OCH₃) group: Strongly activating and ortho-, para-directing.

Methyl (-CH₃) group: Activating and ortho-, para-directing.

Chloro (-Cl) group: Deactivating but ortho-, para-directing.

Position C6: This position is ortho to the strongly activating amino group and para to the strongly activating methoxy group. It is also meta to the activating methyl group and the deactivating chloro group. The powerful ortho-directing effect of the amino group and the para-directing effect of the methoxy group strongly activate this position.

Position C3: This position is ortho to both the methoxy and methyl groups, but meta to the highly influential amino group.

Given the dominant activating and directing influence of the amino group, electrophilic substitution is overwhelmingly expected to occur at the C6 position. This high regioselectivity makes this compound a predictable substrate for reactions such as halogenation, nitration, and sulfonation, leading primarily to 6-substituted derivatives.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂/FeBr₃ | 6-Bromo-5-chloro-4-methoxy-2-methylaniline |

| Nitration | HNO₃/H₂SO₄ | 5-Chloro-4-methoxy-2-methyl-6-nitroaniline |

| Sulfonation | Fuming H₂SO₄ | 4-Amino-2-chloro-5-methoxy-3-methylbenzenesulfonic acid |

Diazotization and Azo Coupling Reactions

The primary aromatic amino group of this compound can be readily converted into a diazonium salt through a process known as diazotization. This reaction is typically carried out by treating the aniline with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) unb.caijirset.com. The resulting diazonium salt, 5-chloro-4-methoxy-2-methylbenzenediazonium chloride, is an important synthetic intermediate.

These diazonium salts are electrophilic and can undergo azo coupling reactions with electron-rich aromatic compounds (coupling components), such as phenols and anilines, to form highly colored azo compounds nih.govnih.gov. This reaction is the basis for the synthesis of a vast array of azo dyes unb.ca. The coupling with phenols is typically performed under mildly alkaline conditions, while coupling with anilines is carried out in weakly acidic solutions. The substituents on both the diazonium salt and the coupling component influence the color of the resulting dye.

Table 2: Potential Azo Dyes from 5-Chloro-4-methoxy-2-methylbenzenediazonium Salt

| Coupling Component | Reaction Condition | General Structure of Azo Product |

| Phenol | Mildly alkaline | (E)-2-((5-chloro-4-methoxy-2-methylphenyl)diazenyl)phenol |

| N,N-Dimethylaniline | Weakly acidic | (E)-4-((5-chloro-4-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | Mildly alkaline | (E)-1-((5-chloro-4-methoxy-2-methylphenyl)diazenyl)naphthalen-2-ol |

Formation of Triazene Derivatives

Diazonium salts can also react with primary or secondary amines to yield triazene derivatives. In this reaction, the amine acts as a nucleophile, attacking the terminal nitrogen of the diazonium group. The reaction is often carried out under neutral or slightly alkaline conditions to ensure the amine is in its free, unprotonated form. The resulting triazenes are compounds containing three contiguous nitrogen atoms (-N=N-N-). This reaction provides a method to form N-N bonds and can be used to synthesize a variety of substituted triazenes.

Oxidation Reactions and Quinone Derivative Formation

Anilines, particularly those bearing electron-donating substituents like methoxy and amino groups, are susceptible to oxidation. The oxidation of this compound can lead to the formation of colored products, often quinone or quinone-imine derivatives. For instance, the oxidation of other substituted methoxyanilines has been shown to produce benzoquinone derivatives asm.org. The reaction can be carried out using various oxidizing agents, such as potassium dichromate, Fremy's salt, or through enzymatic processes using laccases asm.org. The likely product from the oxidation of this compound would be a substituted benzoquinone-imine, arising from the oxidation of the aniline ring and subsequent intramolecular or intermolecular reactions.

Condensation Reactions for Schiff Base Synthesis

The primary amino group in this compound serves as a nucleophile and can readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines) advancechemjournal.comjetir.orgresearchgate.net. The reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond of the imine derpharmachemica.com. This reaction is reversible and is often driven to completion by removing the water formed during the reaction. Schiff bases are a versatile class of compounds with applications as ligands in coordination chemistry and as intermediates in organic synthesis advancechemjournal.comresearchgate.net.

Table 3: Examples of Schiff Base Synthesis

| Carbonyl Compound | Catalyst | Schiff Base Product |

| Benzaldehyde | Acetic acid | (E)-N-benzylidene-5-chloro-4-methoxy-2-methylaniline |

| Acetone | p-Toluenesulfonic acid | (E)-N-(propan-2-ylidene)-5-chloro-4-methoxy-2-methylaniline |

| 4-Hydroxybenzaldehyde | Acetic acid | (E)-4-(((5-chloro-4-methoxy-2-methylphenyl)imino)methyl)phenol |

Transition-Metal Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound allows it to participate as an aryl halide partner in a variety of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds mdpi.com.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a base libretexts.orgharvard.edu. This reaction is highly versatile for forming new C-C bonds, leading to biaryl structures or the introduction of alkyl or vinyl groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a new C-N bond between an aryl halide and an amine wikipedia.orgorganic-chemistry.org. While this compound can act as the aryl halide component, it can also serve as the amine partner in a reaction with a different aryl halide, leading to the synthesis of diarylamines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base beilstein-journals.orglibretexts.org.

Other cross-coupling reactions, such as the Heck, Sonogashira, and Stille reactions, could also be employed to further functionalize the molecule at the chloro-substituted position, demonstrating the synthetic utility of this compound as a building block.

Table 4: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Bond Formed | Product Type |

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂ / SPhos | C-C | 4-Methoxy-2-methyl-5-aryl-aniline |

| Buchwald-Hartwig | R₂'NH | Pd₂(dba)₃ / XPhos | C-N | N-Aryl'-5-chloro-4-methoxy-2-methylaniline (as amine) or N,N'-diaryl amine (as halide) |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ | C-C | 5-Alkenyl-4-methoxy-2-methylaniline |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C | 5-Alkynyl-4-methoxy-2-methylaniline |

Palladium-Catalyzed C-N Coupling Applications

Palladium-catalyzed cross-coupling reactions are fundamental methods for forming carbon-nitrogen (C-N) bonds, enabling the synthesis of anilines and their derivatives. These reactions have become a cornerstone in various fields of chemical research due to the continuous development of versatile and reliable catalyst systems that operate under user-friendly conditions. The Buchwald-Hartwig amination, a key type of palladium-catalyzed C-N coupling, is widely employed for the synthesis of aromatic amines.

In the synthesis of derivatives analogous to this compound, palladium catalysts facilitate the coupling of an aryl halide or pseudohalide with an amine. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. Common palladium pre-catalysts include Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The ligand plays a critical role in the catalytic cycle, and ligands such as Xantphos have been used effectively in amination reactions. For instance, in the synthesis of imidazo[4,5-b]pyridine-2-one derivatives, Xantphos was used as a ligand with cesium carbonate (Cs₂CO₃) as the base in 1,4-dioxane.

A typical reaction involves the coupling of a primary aniline with an aryl halide. The versatility of this method allows for the construction of complex nitrogen-containing heterocyclic structures. For example, a one-pot reaction involving the palladium-catalyzed coupling of a protected 2-chloro-3-aminopyridine with a primary amide, followed by in-situ cyclization, has been reported to produce N-1-substituted imidazo[4,5-b]pyridines in good yields.

The reaction conditions, including temperature and pressure, are optimized to drive the reaction towards the desired product. In a related synthesis of a diphenylamine derivative from 2-methyl-4-methoxyaniline, a palladium on carbon (Pd/C) catalyst was used. The reaction proceeded via dehydrogenation and cyclization at temperatures between 150–200°C and a pressure of 2.0 kg/cm ², achieving a high conversion rate and selectivity.

| Reactants | Catalyst System | Base | Solvent | Conditions | Product Type | Yield |

|---|---|---|---|---|---|---|

| 2-chloro-3-aminopyridine, Primary amide | Palladium catalyst, Xantphos | Cs₂CO₃ | 1,4-Dioxane | One-pot, in-situ cyclization | Imidazo[4,5-b]pyridine | Good |

| 2-methyl-4-methoxyaniline, 2,6-dimethylcyclohexanone | 5% Pd/C | Not specified | Not specified | 150–200°C, 2.0 kg/cm² | Diphenylamine derivative | 94.3% selectivity |

Investigation of Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms provides crucial insights into the transformation of chemical compounds. For derivatives and analogous structures of this compound, understanding these factors is essential for optimizing reaction conditions and controlling product outcomes. Key areas of investigation include hydrolysis reactions, and the influence of the reaction environment, such as ionic strength and solvent choice.

Acid-Catalyzed Hydrolysis Studies of Analogous Phosphate Di-esters

The hydrolysis of phosphate esters is a critical reaction in organic and biological chemistry. While specific studies on the phosphate di-ester of this compound are not detailed in the provided context, the principles can be understood from analogous compounds. The hydrolysis of P-esters can be catalyzed by both acids and bases.

Acid-catalyzed hydrolysis of phosphate esters can proceed through different mechanisms, primarily involving the cleavage of either the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. The reaction pathway is influenced by factors such as the structure of the ester, temperature, solvent, and pH. For instance, in the hydrolysis of dialkyl phosphonates, it was observed that under acidic conditions, an isopropyl derivative hydrolyzed faster than the corresponding methyl ester, suggesting a mechanism sensitive to the alkyl group's nature. This contrasts with base-catalyzed hydrolysis where the methyl ester reacts significantly faster.

The mechanism often involves the formation of a trigonal bipyramidal intermediate. The nature of the substituents on the aromatic ring of the aniline moiety can influence the reaction rate through electronic effects, with electron-withdrawing groups generally increasing reactivity. The hydrolysis of a tri-phosphate ester of 2,5-diethoxyaniline, an analogous organophosphorus compound, has been studied in buffer media across a pH range of 1.24-7.46 to understand its kinetic behavior.

| Ester Type | Catalyst | Relative Reaction Rate | Plausible Bond Cleavage |

|---|---|---|---|

| Isopropyl Ester | Acid | Faster | C-O (AAl1 mechanism) |

| Methyl Ester | Acid | Slower | P-O (AAc2 mechanism) |

| Isopropyl Ester | Base | Slower (1000x) | P-O |

| Methyl Ester | Base | Faster | P-O |

Influence of Ionic Strength on Reaction Rates

The effect of ionic strength on reaction rates, known as the kinetic salt effect, is significant when charged species are involved in the rate-determining step of a reaction. For reactions involving neutral molecules, the rate constant is generally expected to be independent of the ionic strength of the medium.

In studies of reactions involving aniline and its derivatives, the influence of ionic strength has been used to elucidate reaction mechanisms. For example, in the kinetics of the oxidation of substituted anilines by imidazolium chlorochromate, the addition of sodium perchlorate to increase the ionic strength had no effect on the rate constant. This observation suggests that the reaction does not involve ions in the rate-determining step and is likely a reaction between neutral molecules.

Conversely, if the reacting species are ions, an increase in ionic strength can either increase or decrease the reaction rate, depending on whether the charges of the reacting ions are the same or opposite. In the context of aniline adsorption, which can be a precursor to a reaction, changes in ionic strength have been shown to affect the process. However, for many organic reactions involving aniline derivatives in solution, the primary reactants are often neutral, leading to a negligible effect of ionic strength on the reaction rate.

Solvent Effects on Reaction Efficiencies and Selectivity

The choice of solvent can profoundly impact the efficiency and selectivity of chemical reactions involving aniline derivatives. Solvents can influence reaction rates and outcomes by solvating reactants, intermediates, and transition states differently.

In a study on the oxidation of substituted anilines, the rate of oxidation was found to increase as the dielectric constant of the solvent decreased, suggesting an ion-dipole interaction in the reaction mechanism. The reaction was studied in a 50% acetic acid-water medium.

The effect of the solvent is also critical in nucleophilic substitution reactions. In the synthesis of N-allylaminocyclohex-2-enones from anilines and Morita–Baylis–Hillman adducts, a range of solvents were tested. Ethanol was found to be the most effective solvent, providing the desired product in excellent yield at room temperature, while solvents like THF and acetonitrile showed no reaction. The use of DMSO resulted in a moderate yield, which was improved by the addition of water. This highlights how both polarity and protic/aprotic nature of the solvent can dictate the success of a reaction.

| Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol (MeOH) | Reflux | 24 | No Reaction |

| Tetrahydrofuran (THF) | Reflux | 24 | No Reaction |

| Acetonitrile (CH₃CN) | Reflux | 24 | No Reaction |

| Dimethyl sulfoxide (DMSO) | Room Temp | - | 60 |

| Water/DMSO (1:1) | Room Temp | - | 72 |

| Ethanol (EtOH) | Room Temp | 12 | 80 |

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The analysis is often supported by computational methods like Normal Coordinate Analysis.

A detailed FT-IR spectroscopic analysis of 5-Chloro-4-methoxy-2-methylaniline has not been found in the reviewed scientific literature. Such a study would involve recording the infrared spectrum and assigning the observed absorption bands to specific vibrational modes of the molecule, such as the N-H stretching of the amine group, C-H stretching of the methyl and aromatic groups, C-O stretching of the methoxy (B1213986) group, and vibrations involving the chloro-substituent. For comparison, a study on the related compound 5-chloro-ortho-methoxyaniline (5COMA) identified various vibrational modes through FT-IR spectroscopy. researchgate.netresearchgate.net However, without experimental data for this compound, a similar detailed assignment is not possible.

Similarly, there is no available FT-Raman spectroscopic data for this compound in the public domain. FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and the skeletal vibrations of the aromatic ring. A comprehensive investigation would involve the analysis of the Raman scattering spectrum. Detailed FT-Raman studies have been conducted on analogous molecules like 5-chloro-ortho-methoxyaniline, where researchers have assigned the observed bands to specific molecular vibrations. researchgate.netresearchgate.net

Normal Coordinate Analysis (NCA), often performed using scaled quantum mechanical (SQM) force fields derived from Density Functional Theory (DFT) calculations, is a computational method used to provide a theoretical basis for the assignment of vibrational bands in FT-IR and FT-Raman spectra. This analysis predicts the vibrational frequencies and modes of a molecule. A search of the literature did not yield any studies that have performed NCA or SQM force field calculations specifically for this compound. Such calculations are crucial for a definitive and accurate assignment of the complex vibrational spectra of substituted anilines. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicities, and coupling constants (J), for this compound are not available in the surveyed literature and databases. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the methoxy group, the amine group, and the two aromatic protons, with their chemical shifts and splitting patterns providing definitive evidence for the compound's structure. While NMR spectra for related compounds are documented, this information cannot be directly extrapolated to the target molecule with high accuracy. chemicalbook.comchemicalbook.com

No published ¹³C NMR data for this compound could be located. A ¹³C NMR spectrum would be instrumental in confirming the carbon skeleton of the molecule, showing distinct signals for each of the eight unique carbon atoms in the structure. The chemical shifts would provide insight into the electronic environment of each carbon atom, influenced by the attached functional groups (amino, chloro, methoxy, and methyl).

Advanced NMR Techniques for Stereochemical Assignments

While advanced Nuclear Magnetic Resonance (NMR) techniques are crucial for elucidating the stereochemistry of complex molecules, specific applications of techniques like NOE (Nuclear Overhauser Effect) or COSY (Correlation Spectroscopy) for the unambiguous stereochemical assignment of this compound are not extensively detailed in readily available literature. However, standard ¹H and ¹³C NMR spectroscopy would be fundamental in confirming the connectivity of the molecule. The chemical shifts would be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing chloro group, leading to a predictable pattern of signals for the aromatic protons and carbons. For a definitive stereochemical analysis, especially in more complex derivatives or in studies involving intermolecular interactions, advanced 2D NMR experiments would be indispensable.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The primary electronic transitions observed in organic molecules are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.org

For aromatic compounds like this compound, the most relevant transitions are typically π → π* and n → π. The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and these are generally intense absorptions. The n → π* transitions, which are usually less intense, involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the methoxy group) to an antibonding π* orbital.

The specific wavelengths of maximum absorbance (λmax) for this compound would be influenced by the substituent groups on the benzene (B151609) ring. The auxochromic amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃) groups, along with the chromophoric chloro (-Cl) group, would cause a bathochromic (red) shift compared to unsubstituted benzene. The analysis of these electronic transitions provides valuable information about the electronic structure and conjugation within the molecule.

Quantum Chemical Calculations and Theoretical Modeling

Density Functional Theory (DFT) has become a powerful tool for predicting the molecular geometry and electronic properties of chemical compounds. nih.gov By employing methods like B3LYP with a suitable basis set (e.g., 6-31G* or 6-311G(d,p)), it is possible to obtain an optimized molecular structure and calculate various electronic parameters. researchgate.netmaterialsciencejournal.org These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron. nih.gov This analysis is fundamental for understanding the molecule's behavior in chemical reactions and its potential for electronic applications. For this compound, the presence of both electron-donating (amino, methoxy, methyl) and electron-withdrawing (chloro) groups would significantly influence the energies of the HOMO and LUMO and, consequently, the energy gap.

Table 1: Frontier Molecular Orbital (FMO) Data (Illustrative) Note: The following data is illustrative and would require specific DFT calculations for this compound.

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -5.50 |

| E_LUMO | -1.20 |

| Energy Gap (ΔE) | 4.30 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy group due to their lone pairs of electrons. The aromatic ring would also exhibit regions of varying potential influenced by the substituents. This analysis provides a visual representation of the molecule's reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. materialsciencejournal.orgnih.gov It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. materialsciencejournal.org A large E(2) value indicates a strong interaction and significant electron delocalization.

Research on Biological Activities and Applications in Medicinal Chemistry

Exploration of Potential Therapeutic Applications of 5-Chloro-4-methoxy-2-methylaniline Derivatives

The core structure of this compound serves as a versatile building block for the synthesis of a wide array of biologically active compounds. chemicalbook.com Its derivatives have been investigated for various therapeutic applications, primarily in the field of oncology. semanticscholar.org For instance, certain sulphonamide derivatives incorporating the N-(4-sulphamoylphenyl)benzamide core have been synthesized and evaluated for their anti-cancer properties. semanticscholar.org The adaptability of the this compound scaffold allows for the creation of diverse chemical libraries, enabling the exploration of structure-activity relationships and the identification of potent therapeutic agents.

Investigation of Anticancer and Antiproliferative Activities

Derivatives of this compound have shown significant promise as anticancer and antiproliferative agents. semanticscholar.orgnih.gov Studies have revealed that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

The ability to halt the cell cycle is a key strategy in cancer therapy. Research has shown that in response to cellular stressors like DNA damage, cells can arrest at specific stages of the cell cycle to allow for repair or to initiate programmed cell death. nih.gov While direct studies on this compound derivatives' specific effects on cell cycle arrest are not extensively detailed in the provided results, the broader context of anticancer research involving similar aniline (B41778) derivatives suggests this is a likely mechanism. For example, some phenoxy-N-phenylaniline derivatives have been shown to induce G2/M arrest at low concentrations and G0/G1 arrest at higher concentrations in colon cancer cells. nih.gov This dual-phase arrest prevents both proliferation and differentiation of cancer cells. nih.gov

Inducing apoptosis, or programmed cell death, is another crucial mechanism for anticancer agents. Certain phenoxy-N-phenylaniline derivatives have been found to effectively induce apoptosis in colon cancer cells. nih.gov Similarly, 5-methoxyflavanone, a compound with a related methoxy (B1213986) group, has been shown to induce apoptosis in HCT116 human colon cancer cells through the cleavage of caspase-2 and -7. nih.gov These findings suggest that derivatives of this compound may also exert their anticancer effects by triggering apoptotic pathways in malignant cells.

Derivatives of this compound have demonstrated inhibitory activity against a range of cancer cell lines. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were evaluated for their anti-proliferative activity against human ovarian cancer (A2780) and colon cancer (HCT-116) cell lines. semanticscholar.org One of the most potent compounds from this series was further tested against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity. semanticscholar.org

Quinazoline-based pyrimidodiazepines, which can be synthesized from related chloro-anilinoquinazoline precursors, have also shown significant anticancer activity. nih.gov For instance, compound 16c from one study exhibited high cytostatic activity against SNB-75 (CNS cancer) and 786-0 (renal cancer) cell lines and completely inhibited the growth of thirty-six different cancer cell lines at concentrations between 2.42 and 3.99 μM. nih.gov Another compound, 14g , displayed strong antiproliferative activity against K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), and MCF7 (breast cancer) cell lines with GI50 values ranging from 0.622 to 1.81 μM. nih.gov

Table 1: Anticancer Activity of Selected this compound Derivatives and Related Compounds

| Compound/Derivative | Cancer Cell Line(s) Inhibited | Potency (e.g., IC50, GI50) | Reference |

|---|---|---|---|

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivative | Human ovarian (A2780), colon (HCT-116), pancreatic (MIA PaCa-2) | Not specified | semanticscholar.org |

| Quinazoline-chalcone 14g | K-562 (leukemia), RPMI-8226 (leukemia), HCT-116 (colon cancer), LOX IMVI (melanoma), MCF7 (breast cancer) | GI50: 0.622–1.81 μM | nih.gov |

| Pyrimidodiazepine 16c | SNB-75 (CNS cancer), 786-0 (renal cancer), and 34 other cell lines | TGI: 2.42–3.99 μM | nih.gov |

| Phenoxy-N-phenylaniline derivative 42 | HT29 and HCT 15 (colon cancer) | IC50: 0.32 μM and 0.51 μM, respectively | nih.gov |

Research into Antimicrobial and Antiviral Properties

The therapeutic potential of this compound derivatives extends to antimicrobial and antiviral applications. The structural features of these compounds make them promising candidates for the development of new agents to combat infectious diseases.

Research into related heterocyclic compounds has revealed significant antimicrobial activity. For example, new tetracyclic quinobenzothiazine derivatives have demonstrated both bacteriostatic and bactericidal activity against various pathogens. nih.gov Similarly, Schiff's bases derived from 2-amino-4-chloropyridine (B16104) have shown variable but significant activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. researchgate.net The presence of a chloro group in these structures appears to contribute to their antimicrobial potential. researchgate.net

In the realm of antiviral research, derivatives of related benzazine compounds, such as quinazolines, have shown activity against a range of viruses. nih.gov For instance, certain 5-[1-hydroxy(or methoxy)-2-haloethyl]-2'-deoxyuridine derivatives have exhibited in vitro antiviral activity against herpes simplex virus type 1 (HSV-1). nih.gov The structural similarities suggest that derivatives of this compound could also possess antiviral properties worth investigating.

Anti-inflammatory Effects and Mechanisms

Chronic inflammation is a key factor in the development of many diseases, and compounds with anti-inflammatory properties are of great interest. While direct studies on the anti-inflammatory effects of this compound are limited in the provided search results, research on structurally similar compounds suggests a potential role in modulating inflammatory pathways.

For example, a newly synthesized compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007), has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide-stimulated microglial cells. nih.gov This inhibition was associated with the downregulation of MAPKs and NF-κB activation, key signaling pathways in the inflammatory response. nih.gov Furthermore, other studies on thiosemicarbazone derivatives have demonstrated anti-inflammatory activity by acting on early mediators of inflammation, such as histamine. nih.gov These findings provide a basis for exploring the anti-inflammatory potential of this compound derivatives.

Enzyme Inhibition Studies

While direct and specific enzyme inhibition studies for this compound are not extensively documented in publicly available research, the broader class of aniline derivatives to which it belongs has been a subject of significant investigation in medicinal chemistry for their potential as enzyme inhibitors. The structural characteristics of this compound, featuring a substituted aniline ring, suggest potential interactions with various enzyme systems.

Aniline and its derivatives are known to interact with a range of enzymes, and their inhibitory activity is often linked to the nature and position of substituents on the aromatic ring. For instance, studies on substituted 2-[(2-benzimidazolylsulfinyl)methyl]anilines have shown them to be potential inhibitors of the H+/K+ ATPase enzyme system. nih.gov In this series of compounds, it was observed that electron-donating groups on the aniline ring could enhance both in vitro and in vivo potency, with the potency showing a correlation to the calculated pKa of the aniline nitrogen. nih.gov This suggests that the electronic properties conferred by the chloro, methoxy, and methyl groups of this compound could be critical in determining its potential enzyme inhibitory effects.

Furthermore, research into novel N-benzyl-4-methoxyaniline derivatives has demonstrated their capacity to act as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The synthesis and evaluation of these compounds revealed that methoxyaniline-derived structures can exhibit significant biological activities, with the most active compound in one study showing an IC₅₀ value of 2.83 μM. nih.gov This highlights the potential for aniline derivatives bearing methoxy groups to be effective enzyme inhibitors.

The strategic replacement of aniline moieties is a common approach in medicinal chemistry to mitigate toxicity while retaining or improving efficacy. acs.orgcresset-group.com The metabolic instability of some anilines can lead to the formation of reactive metabolites. cresset-group.com The specific substituents on this compound would likely influence its metabolic fate and potential to act as an enzyme inhibitor. The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups creates a complex electronic environment that could modulate its binding affinity and inhibitory profile against various enzymes. For example, in the development of 2,5-substituted 1,3,4-oxadiazoles as potential cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibitors, aniline was found to be a well-tolerated synthetic precursor. acs.org

While these examples from related compounds provide a basis for the potential enzyme inhibitory activity of this compound, further specific studies are required to elucidate its precise targets and mechanism of action.

Microtubule-Drug Interactions and Janus Compound Effects

Recent research has identified a class of compounds with a unique dual-action on microtubules, termed "Janus compounds," named after the two-faced Roman god. nih.gov These compounds exhibit both microtubule-destabilizing and -stabilizing effects, a departure from the action of classic microtubule targeting agents. This dual activity is of significant interest in medicinal chemistry for the development of novel anticancer agents. nih.gov

A key study investigated a series of 5-Chloro-N⁴-methyl-N⁴-aryl-9H-pyrimido[4,5-b]indole-2,4-diamines, which are structurally related to this compound through the presence of a substituted chloro-aniline moiety. nih.gov In this study, four compounds in particular were found to cause alterations in microtubule structure consistent with microtubule depolymerization at lower concentrations (10–25 μM). nih.gov However, contrary to the expected progressive loss of microtubules, an increase in concentration led to the formation of microtubule bundles, indicative of a stabilizing effect. nih.gov

Modeling studies suggest that these compounds bind to tubulin within the colchicine (B1669291) site. nih.gov The varied interactions of these compounds within the binding site are thought to underlie their distinct, dual effects on microtubule dynamics. nih.gov The identification of these small, synthetically accessible molecules that can elicit microtubule stabilization is a significant finding, potentially opening new avenues for understanding and exploiting microtubule stabilization mechanisms. nih.gov

The general structure of these Janus compounds involves a 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamine core, with a substituted aniline group at the N4 position. The nature of the substitution on the aniline ring appears to be a critical determinant of their biological activity.

Table 1: Examples of Janus Compounds and their Structural Features

| Compound Name | Aryl Group | Reference |

|---|---|---|

| 5-Chloro-N⁴-(3-methoxyphenyl)-N⁴-methyl-9H-pyrimido[4,5-b]indole-2,4-diamine | 3-methoxyphenyl | nih.gov |

| 5-Chloro-N⁴-methyl-N⁴-(p-tolyl)-9H-pyrimido[4,5-b]indole-2,4-diamine | p-tolyl | nih.gov |

The synthesis of these Janus compounds involves the nucleophilic displacement of the 4-chloro group of a common intermediate with an appropriately substituted aniline. nih.gov This synthetic route underscores the importance of the aniline moiety in the final structure and activity of these compounds. While this compound itself was not directly tested in this specific study, its structural similarity to the N-aryl portion of these Janus compounds suggests that it could be a valuable building block in the synthesis of novel microtubule-targeting agents with such dual-action properties. The specific substitution pattern of this compound could lead to unique interactions within the colchicine binding site of tubulin, potentially resulting in a distinct profile of microtubule depolymerizing and stabilizing effects.

Applications in Advanced Materials, Dyes, and Agrochemicals

Utilization in Synthetic Dye Chemistry and Pigment Production

5-Chloro-4-methoxy-2-methylaniline is a key precursor in the manufacturing of synthetic colorants, particularly azo dyes. chemicalbook.com Aromatic amines, such as this compound, are fundamental to the dyestuff industry. nih.gov

Azo Dye Synthesis and Properties

Azo dyes, characterized by the functional group -N=N-, are the most widely used class of dyes, accounting for a significant portion of all dyes used in industrial applications. nih.gov The synthesis of azo dyes is a well-established two-step process involving: nih.govijirset.com

Diazotization: The primary aromatic amine, in this case, this compound, is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5°C) in the presence of a mineral acid (like hydrochloric acid) and sodium nitrite. unb.caekb.eg

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, which is an electron-rich species such as a phenol, naphthol, or another aromatic amine. nih.govunb.ca This electrophilic substitution reaction forms the stable azo linkage, creating the final dye molecule. nih.gov

The specific coupling partner chosen will significantly influence the color and properties of the resulting dye. Azo dyes can produce a wide spectrum of colors, including yellows, reds, oranges, browns, and blues. unb.ca

Table 1: General Steps in Azo Dye Synthesis

| Step | Description | Reactants | Conditions |

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5°C |

| 2. Azo Coupling | Reaction of the diazonium salt with a coupling component. | Diazonium salt, Coupling Component (e.g., Naphthol) | Low Temperature |

Influence of Functional Groups on Dye Properties

The molecular structure of this compound, specifically its substituent groups, plays a crucial role in determining the final properties of the dyes derived from it. The interplay of these groups affects the color, lightfastness, and solubility of the pigment.

Chloro Group (-Cl): The presence of a chlorine atom, an electron-withdrawing group, can have a bathochromic effect (deepening of color) and often improves the lightfastness and acid resistance of the dye. The chloro group in the 5-position influences the electronic properties of the aromatic ring, which in turn affects the azo chromophore.

Methoxy (B1213986) Group (-OCH₃): The methoxy group is an electron-donating group. Its presence generally leads to a bathochromic shift, resulting in deeper and more intense colors. In the context of this compound, the methoxy group at the 4-position enhances the electron density of the benzene (B151609) ring, influencing the hue of the final dye.

Methyl Group (-CH₃): The methyl group, also an electron-donating group, can slightly modify the color and improve the solubility of the dye in certain media. Its position at the 2-carbon can also introduce steric hindrance, which may affect the planarity of the dye molecule and, consequently, its color and fastness properties.

The combination of these functional groups allows for the fine-tuning of the dye's characteristics to meet specific application requirements in the textile, printing, and paper industries. nih.gov

Role in Polymer and Functional Material Development

While specific research on the direct use of this compound in polymer science is not widely documented, its structural analog, 4-Methoxy-2-methylaniline, is utilized in the creation of triarylamine polymers. These polymers exhibit charge transport properties that are promising for applications in organic electronics, such as organic field-effect transistors (OFETs). This suggests that this compound could potentially serve as a monomer or a precursor for the synthesis of functional polymers where its specific electronic and steric properties could be exploited.

Intermediate in Agrochemical Synthesis

Substituted anilines are important intermediates in the synthesis of a wide range of agrochemicals, including herbicides, insecticides, and fungicides. For instance, related compounds like 2,4-Dichloro-5-methoxy-N-methylaniline are used as agrochemical intermediates. Furthermore, trifluoromethyl-substituted pyridines, which can be synthesized from aniline (B41778) derivatives, are key components in several commercial agrochemicals. semanticscholar.org Although direct evidence of this compound's use in specific commercial agrochemicals is limited in publicly available literature, its chemical structure makes it a plausible candidate as an intermediate in the development of new active ingredients for crop protection.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Correlating Substituent Effects (Methoxy, Methyl, Chloro) on Reactivity

The reactivity of the aniline (B41778) ring in 5-Chloro-4-methoxy-2-methylaniline is modulated by the combined influence of its three substituents: chloro, methoxy (B1213986), and methyl, in addition to the inherent activating effect of the amino group. Each group imparts distinct electronic effects, which can be quantified using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on the reactivity of a benzene (B151609) ring. afit.edulibretexts.org

Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance (+M effect), strongly activating the ring towards electrophilic substitution. byjus.com It directs incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH₃): This is also a strong activating group. While the oxygen is highly electronegative and exerts an electron-withdrawing inductive effect (-I), its lone pairs participate in resonance, donating electron density to the ring (+M effect). stackexchange.comlibretexts.org The resonance effect is generally more dominant, making the net effect electron-donating, especially at the para position. vaia.combrainly.com

Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, thus activating the ring slightly. tiwariacademy.comyoutube.com

The cumulative effect of these substituents can be estimated by considering their individual Hammett constants.

| Substituent | Hammett Constant (σpara) | Hammett Constant (σmeta) | General Effect on Reactivity |

|---|---|---|---|

| -NH₂ (Amino) | -0.66 | -0.16 | Strongly Activating |

| -OCH₃ (Methoxy) | -0.27 | 0.12 | Activating |

| -CH₃ (Methyl) | -0.17 | -0.07 | Weakly Activating |

| -Cl (Chloro) | 0.23 | 0.37 | Deactivating |

Data sourced from various chemistry resources. viu.cayoutube.com Note: Hammett constants provide a quantitative measure of a substituent's electronic effect.

Electronic Effects on Reaction Pathways (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic nature of the substituents dictates the pathway of reactions like electrophilic aromatic substitution. chemistrysteps.com Electron-donating groups (EDGs) increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. studypug.com They stabilize the positively charged intermediate (arenium ion) formed during the reaction, particularly when the attack is at the ortho or para positions. chemistrysteps.com The -NH₂, -OCH₃, and -CH₃ groups on this compound are all EDGs.

Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density, deactivating it towards electrophilic attack. studypug.comdoubtnut.com The chloro substituent is an EWG due to its strong inductive effect. quora.com This deactivation makes the reaction slower compared to unsubstituted benzene.

For this compound, the directing effects of the substituents are as follows:

-NH₂ (at C1): Ortho, para-directing.

-CH₃ (at C2): Ortho, para-directing.

-OCH₃ (at C4): Ortho, para-directing.

-Cl (at C5): Ortho, para-directing.

The positions on the ring are influenced by a consensus of these directing effects. The strongest activating groups, -NH₂ and -OCH₃, will have the most significant influence on where a new electrophile will add. libretexts.org The interplay results in specific positions on the ring being more activated than others, guiding the regioselectivity of reaction pathways.

Positional Isomerism and its Impact on Biological Activity

Positional isomerism, the different arrangement of substituents on the aromatic ring, has a profound impact on a molecule's biological activity. The specific location of each functional group determines the three-dimensional shape, electronic distribution, and lipophilicity of the molecule. geethanjaliinstitutions.com These properties are critical for how a drug molecule recognizes and binds to its biological target, such as a receptor or enzyme active site. researchgate.net

Even a minor shift in a substituent's position can lead to a dramatic loss of activity if that group is involved in a key hydrogen bond, hydrophobic interaction, or electrostatic interaction with the target. nih.gov For example, studies on substituted N-phenylcarboxamides have shown that different positional isomers of the same substituents on a thiophene (B33073) ring (a bioisostere of a phenyl ring) resulted in significantly different fungicidal activity. One isomer might exhibit high potency while another is virtually inactive, demonstrating that the precise spatial arrangement of interacting groups is paramount.

Predictive Modeling for Biological Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of a series of compounds are responsible for the differences in their biological activities. nih.gov For aniline derivatives, QSAR models have been developed to predict various endpoints, including lipophilicity, toxicity, and other biological activities. nih.govinsilico.eu

The development of a QSAR model involves calculating a wide range of molecular descriptors for each compound in a dataset. acs.org These descriptors quantify different aspects of the molecule's structure and properties. A statistical method, such as Multiple Linear Regression (MLR), is then used to build a mathematical equation that relates the most relevant descriptors to the observed activity. nih.gov

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms | Basic composition and size of the molecule |

| Topological | Connectivity indices, Shape indices | Atom connectivity and molecular shape |

| Geometrical (3D) | Van der Waals Volume, Surface Area | Three-dimensional size and shape |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Physicochemical | LogP (Lipophilicity), Polarizability | Hydrophobicity and ability to form non-covalent interactions |

This table presents a classification of molecular descriptors commonly used in QSAR studies. acs.orgresearchgate.netucsb.edu

A robust QSAR model for a series of aniline derivatives related to this compound could be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources in the drug discovery process. youtube.com

Ligand-Based Drug Design Principles

In the absence of a known 3D structure of the biological target, ligand-based drug design methodologies are invaluable. youtube.com These approaches rely on the information derived from a set of molecules known to be active. The core principle is that these active molecules must share common structural features and/or properties that are essential for binding to the target.

One of the most powerful ligand-based methods is pharmacophore modeling . nih.govdovepress.com A pharmacophore is an abstract 3D arrangement of the essential features a molecule must possess to be recognized by a specific receptor and elicit a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and charged groups. rsc.org

For a series of active aniline derivatives, a pharmacophore model could be generated from the most potent compounds. This model would serve as a 3D template, highlighting the crucial spatial relationships between, for instance, the amino group (as a hydrogen bond donor), the aromatic ring (as a hydrophobic feature), and the oxygen of the methoxy group (as a hydrogen bond acceptor). This pharmacophore query can then be used to screen large virtual databases for new, structurally diverse compounds that fit the model and are therefore likely to be active. youtube.comdovepress.com Furthermore, the model can guide the modification of existing leads, like this compound, to better fit the pharmacophore and enhance activity. nih.gov

Environmental and Toxicological Research Considerations Focus on Research Methodologies and Impact

Research into Dye Degradation Mechanisms and Environmental Impact

Aniline (B41778) derivatives are key precursors in the synthesis of azo dyes, which are widely used in the textile and paint industries. nih.gov A significant environmental concern is the release of these dyes into wastewater and their subsequent degradation. Research methodologies to assess the environmental impact focus on:

Electrochemical Oxidation: Studies employ techniques like cyclic voltammetry and bulk electrolysis using anodes such as boron-doped diamond (BDD) to investigate the electrochemical oxidation of aniline derivatives. researchgate.net This research helps in understanding the degradation pathways and the potential for using electrochemical methods for wastewater treatment.

Quantum Mechanics (QM) Calculations: These computational methods are used to explain the environmental elimination of chloro-aniline derivatives, providing theoretical support for experimental findings on their degradation. researchgate.net

Biotic and Abiotic Degradation Studies: Research investigates the breakdown of these compounds in the environment under various conditions. For instance, 4-chloroaniline (B138754), a related compound, is known to decompose in the presence of light and air. nih.gov Studies assess the persistence of these chemicals and the formation of potentially more toxic degradation products.

Toxicity Assessment of Byproducts: The degradation of azo dyes can release the constituent aromatic amines. Therefore, research involves assessing the toxicity of these breakdown products, as they can be more hazardous than the parent dye molecule.

The environmental impact of these compounds is linked to their persistence and potential for bioaccumulation. For example, studies on 4-chloroaniline in aquatic species like the medaka fish (Oryzias latipes) show slow elimination rates, leading to the accumulation of the compound and its metabolites within the fish. nih.gov

Investigation of Cleaner Synthetic Alternatives and Eco-Friendly Catalysis

In response to the environmental concerns associated with traditional chemical synthesis, significant research is dedicated to developing "green" and sustainable alternatives. For aniline derivatives, this research focuses on minimizing hazardous waste, avoiding harsh reaction conditions, and using environmentally benign catalysts and solvents.

Methodologies and innovations include:

Catalyst- and Solvent-Free Synthesis: Researchers have developed methods for synthesizing derivatives of 2-anilino nicotinic acids from primary aromatic amines without the need for any catalyst or solvent. nih.govresearchgate.net These reactions are often conducted at elevated temperatures (e.g., 120°C) and demonstrate high yields in shorter reaction times compared to conventional methods. nih.govresearchgate.net

Eco-Friendly Catalysts: The catalytic activity of various metal aluminophosphates (M-AlPO4) has been investigated for the synthesis of N,N-biphenylurea from aniline. rsc.org These solid acid catalysts are considered environmentally benign and can be recycled, reducing waste and cost. rsc.org

Ultrasound-Induced Reactions: High-frequency ultrasound has been used to induce the catalyst-free N-dealkylation of aniline derivatives in water. rsc.org This method utilizes the physical phenomenon of cavitation to create localized high-temperature and high-pressure zones at the bubble-water interface, promoting the reaction without heating the entire reactor or using hazardous oxidants. rsc.org

One-Pot Synthesis: Cleaner production methods, such as the "one-kettle way" for synthesizing 5-chloro-2-methyl-1,4-phenylenediamine from 5-chloro-2-methyl aniline, have been developed to improve efficiency and reduce pollution. google.com This process involves coupling, reduction, and purification steps in a streamlined manner, with recycling of reagents like aniline. google.com

Comparative Research on Safety Profiles of Related Aniline Derivatives

To assess the potential toxicological risks of 5-Chloro-4-methoxy-2-methylaniline, researchers often conduct comparative studies with structurally similar aniline derivatives for which more extensive toxicological data exists. nih.govwho.int As a class, aromatic amines are associated with various toxicities, including carcinogenicity and mutagenicity. nih.gov The type and position of substituent groups (e.g., chloro, methyl, methoxy) on the aniline ring play a crucial role in determining the compound's toxicological profile. who.intd-nb.info

Genotoxicity assays are fundamental in toxicological research to determine if a chemical agent can damage genetic information within a cell. Various in vitro and in vivo tests are used to study aniline derivatives.

In Vitro Mutagenicity Assays: The Salmonella/microsome assay (Ames test) is widely used. Studies on 2,4,6-trimethylaniline (B148799) (2,4,6-TMA) showed weak mutagenic activity, while 4,4'-methylene-bis-(2-chloroaniline) (MOCA) was moderately genotoxic. d-nb.infonih.gov

In Vivo Genotoxicity Tests: The Drosophila melanogaster wing spot test is another method used. In this system, 2,4,6-TMA and 2,4,6-trichloroaniline (B165571) (TCA) were found to be mutagenic. d-nb.infonih.gov

Carcinogenicity Bioassays: Long-term studies in experimental animals are conducted to assess cancer risk. For example, dietary administration of 4,4′-Methylenebis(2-chloroaniline) caused liver, lung, and mammary gland tumors in rats and blood vessel tumors in mice. nih.gov 4-Chloro-2-methylaniline has shown evidence of carcinogenicity in mice, leading to vascular tumors. ornl.gov The International Agency for Research on Cancer (IARC) has classified some aniline analogs, such as o-anisidine (B45086) and 4-chloroaniline, as possible human carcinogens (Group 2B). nih.govwikipedia.org

Research indicates that genotoxicity appears to be a general property of many aniline derivatives, though the potency can be influenced by the substitution pattern. d-nb.infonih.gov

Table 1: Comparative Genotoxicity of Selected Aniline Analogs

| Compound | Test System | Finding | Reference |

|---|---|---|---|

| 2,4,6-Trimethylaniline (2,4,6-TMA) | Salmonella/microsome assay | Weakly mutagenic | d-nb.infonih.gov |

| 2,4,6-Trimethylaniline (2,4,6-TMA) | Drosophila wing spot test | Mutagenic | d-nb.infonih.gov |

| 4,4'-Methylene-bis-(2-chloroaniline) (MOCA) | Salmonella/microsome assay, Drosophila wing spot test, cultured fibroblast test | Moderately genotoxic in all three systems | d-nb.infonih.gov |

| 4-Chloroaniline | Various systems | Genotoxic | who.int |

| o-Anisidine | In vitro tests (e.g., Ames test) | Sufficient evidence for mutagenicity (classified as Category 3 mutagen by EU) | ser.nl |

The toxicity of many aniline derivatives is not caused by the parent compound itself but by reactive metabolites formed in the body. Research into these metabolic pathways is crucial for understanding the mechanisms of toxicity. nih.govnih.gov

Role of Hepatic Microsomes: The primary site of metabolism for aniline compounds is the liver. In vitro studies using hepatic (liver) microsomal preparations are a key methodology. These studies have shown that aniline and 4-chloroaniline undergo N-hydroxylation to form phenylhydroxylamine and 4-chlorophenylhydroxylamine, respectively. nih.gov

N-Hydroxylation Pathway: The formation of N-hydroxy derivatives is considered a critical activation step. nih.govser.nl These metabolites are electrophilic and can bind to cellular macromolecules like DNA, leading to genotoxicity and carcinogenicity. They can also induce hematotoxicity, such as methemoglobinemia, where the oxygen-carrying capacity of blood is reduced. ser.nlnih.gov

Identifying Metabolites: Researchers identify metabolites in blood and urine to understand the biotransformation pathways. For 4-chloroaniline, N-acetylation is a dominant route of in vivo metabolism. nih.gov For aniline, phenylhydroxylamine is considered the primary metabolite responsible for inducing methemoglobinemia in rats, as it accumulates in the blood to toxic levels. nih.gov

Understanding these metabolic activation pathways in related compounds helps predict whether this compound might also be converted to reactive, toxic intermediates in the body.

Advanced Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Green Chemistry Principles

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly processes. In the context of the synthesis of 5-Chloro-4-methoxy-2-methylaniline and other substituted anilines, "green chemistry" principles are being actively explored to minimize waste, reduce energy consumption, and avoid the use of hazardous reagents and solvents.

Several innovative approaches are being investigated:

Catalyst-Free and Additive-Free Synthesis: Recent research has demonstrated the feasibility of synthesizing substituted anilines without the need for metal catalysts or additives. beilstein-journals.org These methods often rely on sequential reactions, such as imine condensation followed by isoaromatization, and offer advantages like milder reaction conditions and operational simplicity. beilstein-journals.org The development of such catalyst-free routes for this compound could significantly reduce its environmental footprint.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly shorten reaction times and improve yields. nih.govnih.govrsc.orgsemanticscholar.org Microwave-assisted methods have been successfully applied to the synthesis of various aniline (B41778) derivatives. nih.govnih.govrsc.org The application of this technology to the synthesis of this compound could lead to more energy-efficient and scalable production processes.

Three-Component Reactions: One-pot, three-component reactions are highly desirable from a green chemistry perspective as they reduce the number of synthetic steps and purification stages. The development of a three-component synthesis for this compound, potentially involving a benzannulation reaction, could offer a more atom-economical and efficient route to this compound. beilstein-journals.org

| Green Synthesis Approach | Key Advantages | Applicability to this compound |

| Catalyst-Free Synthesis | Reduced metal contamination, milder conditions, operational simplicity. beilstein-journals.org | High potential for developing a cleaner synthetic route. |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. nih.govnih.govrsc.org | Could significantly enhance the efficiency of existing synthetic methods. |

| Three-Component Reactions | Increased atom economy, reduced waste, fewer synthetic steps. beilstein-journals.org | A promising avenue for a highly efficient and streamlined synthesis. |

Targeted Drug Discovery and Development Initiatives

The structural motifs present in this compound—specifically the chloro and methoxy (B1213986) groups—are frequently found in pharmacologically active molecules. youtube.comdrughunter.com This suggests that this compound could serve as a valuable scaffold for the design and synthesis of novel therapeutic agents.

The presence of these functional groups can influence a molecule's properties in several ways:

Modulation of Physicochemical Properties: The chlorine atom can enhance a molecule's metabolic stability and membrane permeability, while the methoxy group can influence its solubility and electronic properties. youtube.comdrughunter.com